Di-t-butylmethylsilane
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Overview
Description
Di-t-butylmethylsilane: is an organosilicon compound with the molecular formula C₉H₂₂Si . It is a silane derivative where the silicon atom is bonded to two tert-butyl groups and one methyl group. This compound is known for its stability and is often used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Dichloromethylsilane and tert-Butyllithium:
Industrial Production Methods:
- The industrial production of di-t-butylmethylsilane typically involves the same synthetic route but on a larger scale, ensuring strict control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di-t-butylmethylsilane can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry:
- Di-t-butylmethylsilane is used as a protecting group for alcohols and amines in organic synthesis due to its stability and ease of removal.
Biology and Medicine:
- It is used in the synthesis of silicon-based pharmaceuticals and biomaterials.
Industry:
Mechanism of Action
Mechanism:
- Di-t-butylmethylsilane exerts its effects primarily through its ability to form stable silicon-carbon bonds. This stability is due to the steric hindrance provided by the tert-butyl groups, which protect the silicon atom from nucleophilic attack.
Molecular Targets and Pathways:
- The compound interacts with various organic molecules through silicon-carbon bond formation, which is crucial in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but with three methyl groups instead of tert-butyl groups.
Triethylsilane: Contains three ethyl groups instead of tert-butyl groups.
Triisopropylsilane: Contains three isopropyl groups instead of tert-butyl groups.
Uniqueness:
Properties
InChI |
InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWBVGUSBRKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297711 |
Source
|
Record name | Bis(1,1-dimethylethyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-20-4 |
Source
|
Record name | Bis(1,1-dimethylethyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-t-butylmethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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